4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-3-4-7-18-8-10-19(11-9-18)16(21)17-14-6-5-13(20(22)23)12-15(14)24-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVDESAGIUWGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187710 | |
| Record name | 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932807-01-7 | |
| Record name | 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932807-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 4-butylpiperazine with 2-methoxy-4-nitrobenzoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamide linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Potential
The compound is primarily investigated for its role as a P2X4 receptor antagonist . The P2X4 receptor (P2X4R) is a ligand-gated ion channel activated by ATP, implicated in various pathological conditions including neuroinflammation, chronic pain, and cancer progression. Research has shown that antagonists of P2X4R can significantly mitigate these conditions by inhibiting the harmful effects of activated microglia and reducing the release of pro-inflammatory cytokines like TNF-α and IL-1β .
Case Study: Neuroinflammation and Pain Management
In studies involving piperazine-based P2X4R antagonists, compounds similar to 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide demonstrated enhanced antagonistic activity compared to traditional drugs like paroxetine. These findings suggest that modifications to the piperazine scaffold can lead to improved therapeutic profiles for managing neuropathic pain and other neuroinflammatory disorders .
Structure-Activity Relationships (SAR)
The SAR studies are crucial in understanding how variations in the chemical structure of the compound affect its biological activity. For instance, modifications such as the introduction of different substituents on the piperazine ring have been shown to influence the potency and selectivity towards P2X4R.
Table 1: Summary of SAR Findings
| Compound Variation | pIC50 Value | Activity Description |
|---|---|---|
| 4-butyl derivative | 5.41 | Moderate antagonistic activity |
| Naphthalen-2-yloxy group addition | 5.92 | Enhanced activity |
| Electron-withdrawing substituents | <5 | Decreased activity |
This table illustrates how specific alterations can lead to significant changes in receptor binding affinity and pharmacological efficacy .
Biological Evaluations
The biological evaluations of this compound have included assessments of its anti-inflammatory properties and its effects on cell viability in various assays.
Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production in THP-1 cells stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below, the target compound is compared with analogs bearing variations in substituents, focusing on physical properties, synthesis yields, and biological activities.
Substituted Phenyl Ring Analogs
Table 1: Key Analogs with Modified Phenyl Substituents
Key Observations :
- Electron-Withdrawing vs. Donor Groups: Nitro (-NO₂) and chloro (-Cl) groups (e.g., A6) enhance antiproliferative activity compared to methoxy (-OCH₃) .
- Fluorine Substitution : 4-Fluorophenyl analogs (A3) exhibit higher yields (57.3%) and sharp melting points, suggesting crystallinity and synthetic feasibility .
- Methoxy Positioning : The target’s 2-methoxy group may sterically hinder binding compared to 4-methoxy derivatives (A18), which show moderate receptor affinity .
Piperazine Core Modifications
Table 2: Piperazine Substituent Effects
Key Observations :
Carboxamide Linker Modifications
Critical Role of the Carboxamide Group
- Binding Interactions : In piperazine-urea derivatives (e.g., ), the carboxamide carbonyl forms β-sheet-type hydrogen bonds with protein backbones, mimicking acetyl-lysine in MLLT1 targets.
- Selectivity : Removal of the carbonyl group (e.g., amine-linked analogs in ) reduces D3 receptor affinity by >100-fold, underscoring its necessity for target engagement .
Biological Activity
The compound 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Piperazine Ring : Central to many bioactive compounds, providing structural versatility.
- Butyl Group : Affects lipophilicity and potentially enhances membrane permeability.
- Methoxy and Nitro Substituents : These groups may influence the compound's reactivity and interaction with biological targets.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Piperazine Core | Central structure for activity |
| Butyl Group | Enhances lipophilicity |
| Methoxy Group | Affects electronic properties |
| Nitro Group | Potential for increased reactivity |
Research indicates that piperazine derivatives often exhibit a range of biological activities, including:
- Anticancer Activity : Many piperazine compounds have shown potential in inhibiting cancer cell proliferation. For instance, compounds structurally similar to this compound have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations .
- Antimicrobial Properties : The presence of the piperazine moiety has been linked to antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have shown that modifications in the piperazine structure can lead to enhanced potency against resistant strains .
Case Studies
- Anticancer Activity :
- Antimicrobial Activity :
Table 2: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. SAR studies indicate that:
- Substituents on the Piperazine Ring : Altering these can enhance or diminish biological activity.
- Hydrophobicity : The butyl group increases lipophilicity, which may improve cellular uptake.
Table 3: Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Addition of Butyl Group | Increased lipophilicity and potential bioavailability |
| Nitro Substitution | Enhanced reactivity and interaction with targets |
Q & A
Q. What are the common synthetic routes for synthesizing 4-butyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide?
Methodological Answer: The synthesis typically involves:
Piperazine Ring Formation : Cyclization of 1,2-diamine derivatives with carboxamide precursors using reagents like sulfonyl chlorides under basic conditions (e.g., DBU) .
Substituent Introduction : The 2-methoxy-4-nitrophenyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 4-nitrophenyl isocyanate with a pre-functionalized piperazine intermediate .
Butyl Group Addition : Alkylation of the piperazine nitrogen using butyl halides in the presence of a base (e.g., NaH) .
Q. Key Considerations :
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DBU, DCM, RT | 45–60 | |
| Acylation | 4-nitrophenyl isocyanate, DMF, 60°C | 70–85 | |
| Alkylation | Butyl bromide, NaH, THF | 50–65 |
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- X-ray Crystallography : Determines crystal packing and conformation (e.g., chair conformation of the piperazine ring) .
- Spectroscopy :
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of nitroaromatic intermediates .
- Catalysis : Pd/C or Ni catalysts improve coupling reactions for aryl group introduction .
- Automated Platforms : Continuous flow reactors reduce side reactions and improve scalability .
Data Contradiction Analysis :
Discrepancies in yields (e.g., 45% vs. 65%) may arise from:
Q. What strategies are used to evaluate the biological activity of this compound, and how do structural modifications affect potency?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D3 receptor binding using [³H]spiperone) .
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values correlated with nitro group positioning) .
- SAR Studies :
- Butyl Chain : Longer chains enhance lipophilicity and membrane permeability .
- Nitro Group : Electron-withdrawing effects modulate electronic density, affecting binding affinity .
Q. Table 2: Biological Activity of Analogues
| Substituent Modification | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| 4-NO₂ → 4-NH₂ | 0.5 → 5.2 | Dopamine D3 | |
| Butyl → Propyl | 1.2 → 2.8 | Cancer Cells |
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
Methodological Answer:
- X-ray Diffraction : Confirms the piperazine ring adopts a chair conformation, with the butyl group in an equatorial position .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) align with experimental bond lengths (C-N: 1.45 Å vs. 1.47 Å computed) .
Conflict Resolution :
Discrepancies between predicted (boat conformation) and observed (chair) structures highlight the need for experimental validation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
